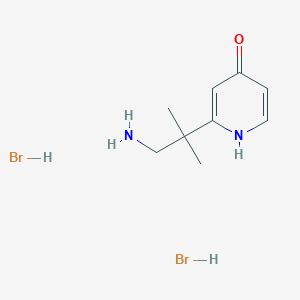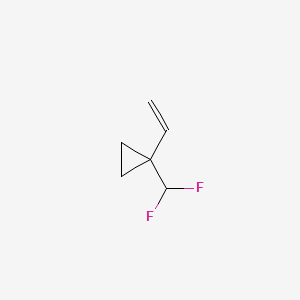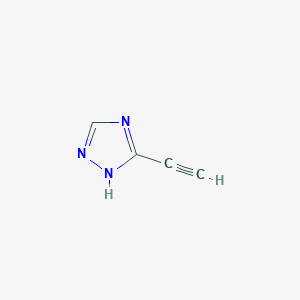
Methyl (R)-2-amino-3-(2,4-dichlorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The first step involves the condensation of 2,4-dichlorobenzaldehyde with ®-2-amino-3-hydroxypropanoic acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives.
科学的研究の応用
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.
類似化合物との比較
Similar Compounds
- Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
- Methyl (2R)-2-amino-3-(2,4-dibromophenyl)propanoate
- Methyl (2R)-2-amino-3-(2,4-dimethylphenyl)propanoate
Uniqueness
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
特性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.10 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1 |
InChIキー |
VSZLVRSHQJSDSG-SECBINFHSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)Cl)Cl)N |
正規SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)


![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)



![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)


![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)
![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
